molecular formula C18H14N6O2 B10957984 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10957984
M. Wt: 346.3 g/mol
InChI Key: HMPJXZJRALCXJG-UHFFFAOYSA-N
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Description

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound It features a unique structure combining a naphthyl ether moiety with a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyl ether intermediate. This is achieved by reacting 6-methoxy-2-naphthol with a suitable alkylating agent under basic conditions to form the ether linkage.

Next, the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core is constructed through a series of cyclization reactions. These steps often involve the use of hydrazine derivatives and various nitrogen-containing heterocycles. The final step usually includes the coupling of the naphthyl ether intermediate with the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be essential to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthyl ring or the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid, while reduction can lead to various hydrogenated derivatives of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core.

Scientific Research Applications

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored as a potential anticancer and antiviral agent.

Mechanism of Action

The mechanism of action of 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of a naphthyl ether moiety with a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

4-[(6-methoxynaphthalen-2-yl)oxymethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H14N6O2/c1-25-13-4-2-12-7-14(5-3-11(12)6-13)26-9-16-21-18-15-8-20-22-17(15)19-10-24(18)23-16/h2-8,10H,9H2,1H3,(H,20,22)

InChI Key

HMPJXZJRALCXJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OCC3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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